Product packaging for Mulberrofuran B(Cat. No.:CAS No. 79295-49-1)

Mulberrofuran B

Cat. No.: B1609363
CAS No.: 79295-49-1
M. Wt: 392.5 g/mol
InChI Key: OZLRLDMVAJOIKX-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mulberrofuran B is a bioactive benzofuran compound isolated from the root bark of the mulberry tree (Morus alba) and is part of a unique class of natural products known as Diels–Alder-type adducts, which are characteristic constituents of Morus species . Research indicates that this compound plays a significant antioxidant role. In a study on Morus alba root extracts, this compound demonstrated potent free radical scavenging capacity and reducing power in various assays, outperforming other isolated compounds . Compounds within this structural class have been reported to exhibit a range of bioactivities, including anti-tyrosinase, anti-Alzheimer's disease, anti-inflammatory, and antibacterial properties, highlighting their broad potential in pharmacological research . The mechanism of action for such compounds often involves multi-target interactions. For instance, closely related analogs like Mulberrofuran G have been shown to protect against ischemic injury-induced cell death by inhibiting NOX4-mediated ROS generation and endoplasmic reticulum stress . Another study on Kuwanon G and Mulberrofuran G identified them as competitive tyrosinase inhibitors, with molecular docking simulations confirming their favorable binding to the enzyme's active site . Researchers value this compound and its analogs for probing oxidative stress pathways, neuroinflammatory processes, and enzyme inhibition mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O4 B1609363 Mulberrofuran B CAS No. 79295-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1-benzofuran-2-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-10-22-23(28-4)11-9-18-14-24(29-25(18)22)19-12-20(26)15-21(27)13-19/h6,8-9,11-15,26-27H,5,7,10H2,1-4H3/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLRLDMVAJOIKX-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79295-49-1
Record name 1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079295491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Isolation and Analytical Methodologies for Mulberrofuran B

Extraction and Chromatographic Purification Techniques from Plant Material

Mulberrofuran B is a naturally occurring compound that can be isolated from the root bark of plants such as Morus alba L. (white mulberry). nih.govmedchemexpress.comchemfaces.com The initial step in its isolation involves the extraction from the plant material. An ethanol (B145695) extract of Morus alba roots has been identified as a source for obtaining this compound. medchemexpress.comnih.gov

Following extraction, a series of chromatographic techniques are employed to purify this compound. Extensive chromatographic separation of the mulberry root bark extract is a crucial step. researchgate.net This process often involves the use of silica (B1680970) gel column chromatography. clockss.org For instance, a crude extract can be subjected to silica gel column chromatography using a gradient elution system, such as chloroform (B151607) and methanol, to separate different fractions. acs.org Further purification can be achieved using reversed-phase (RP-C18) silica gel columns. acs.org High-performance liquid chromatography (HPLC) is also utilized to quantify the amount of this compound in various plant varieties. nih.govresearchgate.net

Spectroscopic Approaches for Structural Elucidation

The definitive identification and structural characterization of this compound rely on a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structure of this compound. nih.govresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to determine the carbon framework and the arrangement of hydrogen atoms within the molecule. acs.org Techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the connectivity of atoms. acs.org For example, 2D NMR experiments have been instrumental in the unambiguous identification of this compound isolated from the IZ 40 variety of Morus alba. nih.govresearchgate.net The spectroscopic data obtained from these experiments, often in a solvent like deuterated chloroform (CDCl3), are critical for its complete structural assignment. figshare.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is another essential analytical technique used to determine the molecular weight and elemental composition of this compound. nih.govresearchgate.net High-resolution electrospray ionization (ESI) mass spectrometry (HRESIMS) provides precise mass measurements, which helps in confirming the molecular formula. acs.org Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule, offering further structural insights. acs.org

Purity Assessment and Quality Control for Research Applications

Ensuring the purity of this compound is critical for its use in research applications. The quality control process for this compound involves a combination of the analytical techniques previously described. Suppliers of research-grade this compound are expected to provide a Certificate of Analysis (COA) that includes data from NMR and MS analyses to confirm the identity and purity of the compound. Purity is often reported as a percentage, with standards for research use typically being high (e.g., >95% or >98%). medkoo.com For specific research applications, batch testing may be performed to ensure consistency and reliability of the compound's activity.

Table of Spectroscopic Data for this compound

TechniqueSolventKey Observations
1H NMR CDCl3Provides information on the chemical environment of hydrogen atoms.
13C NMR CDCl3Reveals the number and types of carbon atoms.
2D NMR (COSY, HSQC, HMBC) CDCl3Establishes the connectivity between protons and carbons. figshare.com
HRESIMS -Determines the precise molecular weight and elemental composition.

Table of Compound Purity

ParameterSpecificationReference
Purity >98% medkoo.com
Purity >95%

Synthetic Approaches to Mulberrofuran B

Total Synthesis Strategies for Mulberrofuran B

The total synthesis of this compound has been accomplished through multi-step sequences that strategically employ key chemical transformations. An efficient approach commences with commercially available starting materials, 2,4-dihydroxybenzaldehyde (B120756) and 5-bromoresorcinol, and relies on a series of critical reactions to build the target molecule. researchgate.netkstudy.com

Regioselective Geranylation Methodologies

A pivotal step in the total synthesis of this compound is the regioselective introduction of a geranyl group. researchgate.net This has been effectively achieved using a neutral alumina (B75360) (Al2O3)-mediated regioselective geranylation. researchgate.net This method allows for the precise installation of the geranyl side chain onto the phenolic starting material, a crucial manipulation for the subsequent construction of the molecule's characteristic framework.

Ramirez Gem-Dibromoolefination

The Ramirez gem-dibromoolefination reaction serves as a powerful tool for the conversion of aldehydes into 1,1-dibromoolefins. researchgate.netucc.ie In the context of this compound synthesis, this reaction is instrumental in creating a key vinyl dibromide intermediate. researchgate.net This transformation typically involves the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine. orgsyn.org Modified procedures have been developed to improve efficiency and simplify purification, such as using triisopropyl phosphite (B83602) as an alternative to triphenylphosphine. orgsyn.org

Suzuki Coupling Reactions

The Suzuki coupling, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis and plays a vital role in the total synthesis of this compound. researchgate.netwikipedia.org This reaction facilitates the formation of a crucial carbon-carbon bond, typically coupling an organoboron compound with an organohalide. wikipedia.orgnih.gov In the synthesis of this compound, a Suzuki coupling is employed to connect the two main fragments of the molecule, leading to the formation of the biaryl linkage. researchgate.net This reaction is known for its mild conditions and tolerance of a wide array of functional groups. nih.govtcichemicals.com

Development of Benzofuran (B130515) Scaffold Synthesis Relevant to this compound

The benzofuran core is a fundamental structural motif of this compound. Various synthetic methodologies have been developed to construct this heterocyclic system, with several being particularly relevant to the synthesis of this compound and related natural products.

Copper-Catalyzed Cyclization of Dibromovinylphenols

A significant advancement in benzofuran synthesis involves the copper-catalyzed intramolecular cyclization of 2-(gem-dibromovinyl)phenols. researchgate.netrsc.org This method provides an efficient route to 2-bromobenzofurans, which are versatile intermediates for further functionalization. researchgate.netnih.gov The reaction proceeds under mild conditions and has been shown to be effective even with trace amounts of a copper catalyst. rsc.orgnih.gov This strategy has been utilized in the synthesis of various natural products. researchgate.net A tandem process has also been developed where a palladium-catalyzed cyclization of 2-(2,2-dibromovinyl)phenols is followed by a copper-catalyzed trifluoromethylselenolation. beilstein-journals.org

Catalyst SystemSubstrateProductKey Features
Trace Cu2-(gem-dibromovinyl)phenols2-bromobenzofuransHigh efficiency, mild conditions, fluoride-free. rsc.orgnih.gov
Cu(II)Ogem-dibromovinyl systemsPolycyclic indole (B1671886) derivativesDomino intramolecular C-N coupling/C-Y bond formation. researchgate.net
Pd-catalyst then [(bpy)CuSeCF3]22-(2,2-dibromovinyl)phenols2-trifluoromethylselenylated benzofuransTandem cyclization and functionalization. beilstein-journals.org

Palladium-Catalyzed Domino Cyclization/Coupling Protocols

Palladium-catalyzed domino reactions have emerged as powerful strategies for the efficient construction of complex molecules like benzofurans. researchgate.net These protocols allow for the formation of multiple chemical bonds in a single synthetic operation, often leading to a significant increase in molecular complexity. One such approach involves a domino intramolecular carbopalladation/Suzuki coupling, which generates 3-methylene-2,3-dihydrobenzofuran (B12527950) derivatives. nih.gov Another strategy utilizes a palladium-catalyzed domino Sonogashira coupling followed by cyclization to afford benzofuran derivatives. rsc.org Furthermore, a palladium-catalyzed carbopalladation-initiated domino carbonylative cyclization has been established to construct bisheterocycles containing a 3-acylbenzofuran moiety. nih.gov These domino processes offer atom economy and are environmentally conscious methods for synthesizing diverse benzofuran structures. nih.gov

Reaction TypeCatalystStarting MaterialsProduct
Domino Carbopalladation/Suzuki CouplingPd(0)Propargyl ethers of 2-halo phenol (B47542) derivatives3-methylene-2,3-dihydrobenzofuran derivatives. nih.gov
Domino Sonogashira Coupling/CyclizationPalladium PEPPSI complexes2-iodoarenes and alkynesBenzofuran derivatives. rsc.org
Domino Carbopalladation/Carbonylative CyclizationPalladiumo-alkynylphenols3-acylbenzofuran moieties. nih.gov

Biosynthetic Pathways of Mulberrofuran B

Putative Biogenetic Pathways for 2-Arylbenzofuran Derivatives

The biogenetic routes leading to 2-arylbenzofuran derivatives in Morus alba have been investigated through isotopic labeling experiments. These studies suggest that compounds such as chalcomoracin, which contains a 2-arylbenzofuran moiety, are derived from a cinnamoylpolyketide precursor. nih.gov This precursor serves as a branch point for the formation of different structural skeletons. nih.gov

Labeling patterns indicate that the 2-arylbenzofuran skeleton arises through an aldol-type condensation of the cinnamoylpolyketide intermediate. nih.gov This is a key distinction from the formation of the chalcone (B49325) skeleton, which is proposed to be formed from the same precursor but via a Claisen-type condensation. nih.gov This divergence highlights a crucial step in the biosynthetic machinery of Morus plants, allowing for the creation of distinct but related molecular backbones from a common intermediate.

Table 1: Proposed Biosynthetic Origin of Core Skeletons

Resulting Skeleton Putative Precursor Proposed Condensation Type
2-Arylbenzofuran Cinnamoylpolyketide Aldol-type
Chalcone Cinnamoylpolyketide Claisen-type

This data is based on labeling experiments with related compounds from Morus alba cell cultures. nih.gov

Chalcone derivatives are fundamental building blocks in the biosynthesis of numerous flavonoids and related polyphenols in plants. nih.govmdpi.com They are formed via the phenylpropanoid pathway, where chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.com In the context of complex Morus natural products, chalcones frequently act as dienophiles in cycloaddition reactions. mdpi.comresearchgate.netnih.gov

The diene counterparts in these reactions are often dehydroprenyl derivatives. mdpi.comkib.ac.cn Specifically for the formation of complex 2-arylbenzofuran adducts like Mulberrofuran C and Mulberrofuran J, the diene is a dehydroprenyl-2-arylbenzofuran. nih.govresearchgate.net The dehydroprenyl group is formed by the oxidation of a prenyl moiety, which itself is derived from the isoprenoid biosynthetic pathway. nih.govmdpi.com The presence of these specific precursors—chalcones and dehydroprenyl-2-arylbenzofurans—is essential for the generation of the diverse Diels-Alder type adducts found in mulberry. nih.govresearchgate.net

A significant feature of the biosynthesis of many Morus natural products is the enzyme-catalyzed intermolecular [4+2] cycloaddition, a Diels-Alder reaction. mdpi.comnih.govrsc.org This reaction is considered the pivotal step in the formation of a large family of compounds known as mulberry Diels-Alder type adducts (MDAAs). researchgate.netkib.ac.cn These reactions create a unique cyclohexene (B86901) scaffold that is characteristic of these molecules. mdpi.comnih.gov

Several 2-arylbenzofuran derivatives, including Mulberrofuran C, J, K, and O, are regarded biogenetically as Diels-Alder type adducts. nih.govcapes.gov.brnih.gov Their structures are believed to result from the cycloaddition of a chalcone derivative (the dienophile) and a dehydroprenyl-2-arylbenzofuran derivative (the diene). nih.govresearchgate.netcapes.gov.br The existence of these complex adducts provides a strong indication of a major biosynthetic pathway for 2-arylbenzofuran precursors. The enzymatic nature of this cycloaddition has been corroborated by experiments showing that O-methylated chalcone precursors fed to Morus alba cell cultures result in the formation of optically active Diels-Alder products, pointing to enzyme control. rsc.org This linkage establishes that the formation of Diels-Alder adducts is a key biosynthetic fate for 2-arylbenzofuran derivatives in the Morus genus.

Biological Activities and Mechanistic Investigations of Mulberrofuran B

Antioxidant Mechanisms of Action

Mulberrofuran B demonstrates notable antioxidant capabilities through various mechanisms, including radical scavenging and reducing power. researchgate.netnih.gov

Radical Scavenging Capabilities (ABTS, DPPH)

This compound has shown significant efficacy in scavenging free radicals in both 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. researchgate.netnih.gov In comparative studies, this compound exhibited a higher radical sequestration capacity than morusin, another compound isolated from Morus alba. researchgate.netresearchgate.net Specifically, the radical scavenging activity of this compound was recorded with values of 95.74 ± 4.21 µM for ABTS and 843.87 ± 10.65 µM for DPPH. researchgate.netnih.gov

The ability of a compound to scavenge DPPH radicals is often attributed to its capacity to donate hydrogen. nih.gov In contrast, the scavenging of ABTS radicals is facilitated by the donation of electrons to neutralize the radical cation. nih.gov The potent activity of this compound in both assays suggests its versatility as a free radical scavenger.

Table 1: Radical Scavenging Activity of this compound

Assay Result (µM)
ABTS 95.74 ± 4.21
DPPH 843.87 ± 10.65

Data sourced from multiple studies. researchgate.netnih.gov

Reducing Power Assays (Phosphomolybdenum, Ferrocyanide)

The antioxidant potential of this compound is further substantiated by its performance in reducing power assays. In the phosphomolybdenum assay, which measures the reduction of Mo(VI) to Mo(V), this compound displayed a significantly higher activity (1531.33 ± 20.28 mmol ascorbic acid/g) compared to morusin. researchgate.netresearchgate.net This assay is a common method for evaluating the total antioxidant capacity of plant extracts and their constituents. researchgate.net

Similarly, in the ferrocyanide reducing power assay, this compound demonstrated a reducing power of 14.39%. researchgate.netresearchgate.net This method assesses the ability of an antioxidant to donate an electron and reduce ferricyanide (B76249) (Fe³⁺) to ferrocyanide (Fe²⁺).

Table 2: Reducing Power of this compound

Assay Result
Phosphomolybdenum 1531.33 ± 20.28 mmol ascorbic acid/g
Ferrocyanide 14.39%

Data sourced from multiple studies. researchgate.netresearchgate.net

Anti-inflammatory Effects

This compound has demonstrated both in vivo and in vitro anti-inflammatory properties. researchgate.netnih.gov

In Vivo Anti-inflammatory Activity (e.g., Carrageenan-Induced Paw Edema Model)

In a well-established animal model of acute inflammation, this compound exhibited anti-inflammatory activity against carrageenan-induced paw edema in mice. researchgate.netnih.govnlk.cz This model is widely used to screen and evaluate the anti-inflammatory potential of new compounds. explorationpub.comnih.gov The induction of paw edema by carrageenan involves a multiphase inflammatory response, making it a relevant model for assessing anti-inflammatory effects. explorationpub.com

In Vitro Cyclooxygenase-2 (COX-2) Inhibition

While direct in vitro studies on this compound's inhibition of Cyclooxygenase-2 (COX-2) are not extensively detailed in the provided context, related research on constituents of Morus alba and other flavonoids provides a basis for its potential mechanism. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.comwikipedia.org The inhibition of COX-2 is a primary target for many nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Studies on other compounds from Morus species, such as mulberrofuran K, have shown inhibition of COX-2 expression in vitro. nih.gov This suggests that a similar mechanism may contribute to the anti-inflammatory effects observed with this compound.

Antiviral Research

Research has indicated that this compound possesses antiviral properties. nih.gov In one study, this compound, along with other prenylated compounds from Morus alba root bark, demonstrated inhibitory activity against the replication of herpes simplex virus 1 (HSV-1) and herpes simplex virus 2 (HSV-2). nih.gova-z.lu The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.64 to 1.93 μg/mL. nih.gov Further research into the specific mechanisms of this compound's antiviral action is ongoing.

Herpes Simplex Virus (HSV-1, HSV-2) Replication Inhibition

This compound has been identified as an inhibitor of Herpes Simplex Virus 2 (HSV-2) replication. nih.gov In a study evaluating various phenolic compounds from Morus alba root bark, this compound demonstrated effective inhibition of HSV-2 replication with a reported 50% effective concentration (EC₅₀) of 1.61 µg/mL. nih.gov

Mechanistic studies using molecular docking have suggested that the antiviral action of this compound against HSV-2 may be attributed to its ability to target the HSV-2 protease. nih.govresearchgate.net This enzyme is critical for the lifecycle of the virus, and its inhibition can effectively halt viral replication. nih.gov While other related compounds from mulberry have shown activity against HSV-1, the specific potent activity of this compound was noted against HSV-2. nih.gov

Antibacterial Research

The antibacterial properties of this compound have been evaluated, with research indicating its effectiveness, particularly against Gram-positive bacteria.

This compound has demonstrated notable antibacterial activity against Gram-positive bacterial strains. In a study assessing 2-arylbenzofurans from Morus species, this compound was shown to inhibit the growth of all tested Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values in the range of 1–16 μg/mL. researchgate.net Its efficacy extends to antibiotic-resistant strains, as it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 1: Antibacterial Efficacy of this compound

Bacterial Strain Type Reported Efficacy (MIC)
Gram-positive strains Gram-positive 1-16 μg/mL researchgate.net
Methicillin-resistant Staphylococcus aureus (MRSA) Gram-positive Active (MIC within 1-16 μg/mL range) researchgate.net

Cellular Activity and Cytotoxicity Research

Research into the cellular effects of this compound has included investigations into its cytotoxicity against specific human cancer cell lines.

The cytotoxic potential of this compound has been assessed against human oral squamous carcinoma cell lines, specifically HSC-2 and HSG. Studies have determined its 50% cytotoxic concentration (CC₅₀), providing a quantitative measure of its cell-killing capabilities. The compound was also tested against normal human gingival fibroblasts (HGF) to assess its tumor-specificity. The CC₅₀ value for this compound against both HSC-2 and HSG cell lines was found to be 59 µg/mL. ufmg.br Against the normal HGF cells, the CC₅₀ was 71 µg/mL. ufmg.br

Table 2: Cytotoxicity of this compound against Oral Cell Lines

Cell Line Cell Type 50% Cytotoxic Concentration (CC₅₀)
HSC-2 Human Oral Squamous Carcinoma 59 µg/mL ufmg.br
HSG Human Oral Squamous Carcinoma 59 µg/mL ufmg.br
HGF Normal Human Gingival Fibroblast 71 µg/mL ufmg.br

When comparing the cytotoxic effects of different classes of compounds isolated from Morus species, a distinct pattern emerges. Studies have consistently shown that flavanones exhibit significantly higher cytotoxicity against human oral tumor cell lines (HSC-2 and HSG) compared to 2-arylbenzofurans, the class to which this compound belongs. acs.orgresearchgate.net

For instance, the Diels-Alder type flavanone (B1672756) Sanggenon C displayed potent cytotoxicity against the HSC-2 cell line with a CC₅₀ value of 0.018 mM. researchgate.net In contrast, 2-arylbenzofurans as a group, including this compound, showed lower cytotoxicity and consequently lower tumor specificity in these comparative analyses. acs.orgresearchgate.net This suggests that the flavanone structure is more potent in inducing cytotoxicity in these specific oral cancer cell lines than the 2-arylbenzofuran structure of this compound.

Structure Activity Relationship Sar Studies of Mulberrofuran B and Analogues

Identification of Active Moieties Influencing Biological Activity

SAR studies have been instrumental in pinpointing the specific structural components of Mulberrofuran B and related compounds that govern their biological effects. A significant focus has been on their anti-inflammatory and tyrosinase inhibitory activities.

For instance, in the context of anti-inflammatory properties, this compound has demonstrated a notable ability to decrease the activity of NF-κB, a key regulator of inflammation. muni.cz One study found that this compound reduced NF-κB activity to 69%, an effect comparable to the positive control, prednisolone. muni.cz This highlights the potential of the this compound scaffold in modulating inflammatory pathways.

In the realm of enzyme inhibition, particularly concerning tyrosinase, a key enzyme in melanin (B1238610) synthesis, the structural features of related compounds like Mulberrofuran G have been extensively studied. Research has identified the methyl cyclohexene (B86901) ring moiety as a crucial element for tyrosinase inhibition. mdpi.comnih.gov This was determined by comparing the activity of Mulberrofuran G, which contains this moiety, with Albanol B, which lacks it and shows no significant inhibitory activity. mdpi.comnih.govdntb.gov.ua The presence of this group allows for multiple hydrophobic interactions with key amino acid residues within the enzyme's active site. mdpi.com

Furthermore, the broader class of 2-arylbenzofurans, to which this compound belongs, has been recognized for its inhibitory effects on various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is relevant to diabetes. uj.ac.zauj.ac.za The geranylation of the 2-arylbenzofuran structure, as seen in compounds like Albafuran A, has been shown to confer strong PTP1B inhibition. This suggests that the side chains attached to the core benzofuran (B130515) structure play a significant role in determining the specific biological targets of these molecules.

Computational and Molecular Docking Approaches in SAR Elucidation

Computational methods, particularly molecular docking simulations, have been pivotal in understanding the interactions between this compound analogues and their biological targets at a molecular level. These in silico approaches complement experimental findings and provide a rationale for the observed biological activities.

Molecular docking studies on tyrosinase inhibitors like Mulberrofuran G have revealed favorable binding energies within the enzyme's active site. mdpi.comnih.gov These simulations have shown that the methyl cyclohexene moiety forms crucial hydrophobic interactions with amino acid residues, explaining its competitive inhibition of the enzyme. mdpi.com Specifically, this moiety interacts with residues such as Val248 through Pi-alkyl interactions. mdpi.com

In the context of other therapeutic targets, molecular docking has been used to investigate the binding of arylbenzofurans to enzymes relevant to Alzheimer's disease, such as cholinesterases and glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.net For example, studies on Mulberrofuran D2 have detailed its binding pose within the ATP-binding site of GSK-3β. researchgate.net

Furthermore, computational analyses have been applied to understand the interactions of these compounds with viral proteins. For instance, molecular docking has been employed to study the binding of Mulberrofuran G to the SARS-CoV-2 spike protein and 3C-like protease. researchgate.net Similarly, in silico studies have explored the interaction of Mulberrofuran F with the SARS-CoV-2 2′-O-ribose methyltransferase, revealing significant binding affinities. nih.gov These computational models provide a structural basis for the observed antiviral activities and guide the development of new antiviral agents.

Preclinical Research and Drug Discovery Potential of Mulberrofuran B

Evaluation as a Lead Compound in Drug Discovery Pipelines

A lead compound in drug discovery is a chemical compound that demonstrates pharmacological or biological activity and serves as a starting point for developing new drugs. Mulberrofuran B has been identified as a compound of interest in several preclinical studies, suggesting its potential as a lead for therapeutic development.

One notable area of investigation is its anti-inflammatory activity. Research has shown that this compound exhibits in vivo anti-inflammatory effects in a carrageenan-induced paw edema model in mice. nih.govresearchgate.net This finding indicates that this compound could serve as a lead compound for the development of new anti-inflammatory agents. Further studies have explored the anti-inflammatory properties of various phenolic compounds from mulberry, highlighting the potential of this class of molecules in modulating inflammatory pathways. nih.govresearchgate.net

In addition to its anti-inflammatory potential, this compound has been evaluated for its antiviral properties. An in silico study investigated its potential as an inhibitor of the Nipah virus (NiV) attachment glycoprotein (B1211001) (G). This type of computational screening is an essential first step in identifying lead compounds that can target viral proteins. The study's focus on this compound among other natural compounds underscores its recognition as a candidate for further antiviral drug discovery efforts.

Integration of Pharmacokinetic/Pharmacodynamic (PK/PD) Principles in Early Development

The successful development of a new drug heavily relies on understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the relationship between drug concentration and its effect). For this compound, the integration of these principles is in the very early stages of preclinical assessment.

A critical aspect of early drug discovery is the evaluation of a compound's "drug-likeness," which predicts its potential to be developed into an oral drug. A quantitative estimation of drug-likeness for this compound has been reported as 0.436. This value provides an initial computational assessment of its potential as a drug candidate.

Furthermore, in silico tools are often used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. While specific ADMET data for this compound is not extensively detailed in the available literature, the evaluation of related compounds from Morus species often includes such predictions to guide further development. researchgate.net For instance, studies on other compounds from Morus macroura have utilized tools like the SWISS-ADME web server to predict their pharmacokinetic profiles. researchgate.net

The in vivo anti-inflammatory activity of this compound provides a foundational piece of pharmacodynamic information, demonstrating that the compound can elicit a biological response in a living organism. nih.govresearchgate.net However, comprehensive PK/PD modeling, which would involve detailed studies on its absorption rates, distribution in tissues, metabolic pathways, and the concentration-effect relationship, is yet to be extensively reported. Such studies are crucial to determine the optimal dosing regimens and to predict the therapeutic window of any potential drug derived from this lead compound.

In Silico Screening and Molecular Docking Studies for Therapeutic Targets

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction between a small molecule, like this compound, and a biological target, typically a protein. These methods are instrumental in identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.

This compound has been the subject of such computational studies, particularly in the context of antiviral research. A notable study performed molecular docking of this compound against the Nipah virus (NiV) attachment glycoprotein (G), a crucial protein for viral entry into host cells. This type of analysis helps to visualize how the compound might fit into the binding site of the protein and which amino acid residues it may interact with.

In the same study, a pharmacophore alignment was conducted, which included this compound. This analysis identified common structural features, such as hydrogen bond acceptors and donors, and aromatic groups, that are likely responsible for the interaction with the target protein.

While the primary focus of published docking studies on this compound has been on viral targets, research on related compounds from the Morus genus has explored a wider range of therapeutic targets. For example, molecular docking studies have been conducted on other 2-arylbenzofurans and flavonoids from Morus species against targets relevant to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). researchgate.netnih.gov Additionally, compounds from Morus have been investigated for their inhibitory potential against tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.comdntb.gov.ua Although these studies did not specifically report the docking of this compound against these particular targets, they highlight the broad potential of this class of compounds to interact with various enzymes.

The following table summarizes the key findings from in silico and in vivo studies mentioned for this compound:

Research AreaFindingReference
Anti-inflammatory Activity Demonstrated in vivo anti-inflammatory effects in a carrageenan-induced paw edema mouse model. nih.govresearchgate.net
Antiviral Potential Identified as a potential inhibitor of the Nipah virus attachment glycoprotein (G) through in silico screening.
Drug-Likeness Quantitative estimation of drug-likeness reported as 0.436.
Molecular Interactions Included in a pharmacophore alignment study identifying key structural features for target interaction.

Future Research Directions and Unaddressed Areas for Mulberrofuran B

In-depth Mechanistic Elucidation of Observed Biological Activities

Current research indicates that Mulberrofuran B possesses antioxidant and anti-inflammatory properties. medchemexpress.comresearchgate.netnih.gov However, the precise molecular pathways through which it exerts these effects are not fully understood. Future studies should aim to unravel the detailed mechanisms underlying its biological activities.

For instance, while its antioxidant capacity has been demonstrated, the specific intracellular signaling cascades it modulates to combat oxidative stress require further investigation. medchemexpress.comresearchgate.net It is known that related compounds from Morus alba can influence pathways such as the NF-κB and ERK signaling, which are crucial in inflammatory responses. springermedizin.de Investigations into whether this compound acts on similar pathways, including the inhibition of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), would provide valuable insights. springermedizin.devellmanherbs.com

Furthermore, other compounds from mulberry have been shown to induce apoptosis in cancer cells through the production of mitochondrial reactive oxygen species (ROS) and activation of the PI3K/AKT and ERK1/2 MAPK pathways. nih.gov Exploring if this compound shares these or employs distinct anti-cancer mechanisms is a crucial area for future research.

Investigation of Derivatives for Enhanced Efficacy and Selectivity

The synthesis of this compound derivatives presents a promising avenue for enhancing its therapeutic properties. By modifying its chemical structure, it may be possible to improve its efficacy, selectivity, and pharmacokinetic profile. An efficient total synthesis of this compound has been developed, providing a foundation for creating novel analogs. researchgate.netacs.org

Future research should focus on structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological effects. For example, studies on related 2-arylbenzofurans have shown that specific substitutions can significantly impact their inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B). The synthesis of a library of this compound derivatives, followed by systematic screening, could lead to the discovery of compounds with superior potency and target specificity. researchgate.net Techniques such as Pd-catalysed domino cyclization/coupling protocols could be explored for the efficient synthesis of these derivatives. researchgate.net

Advanced Analytical Methodologies for Complex Biological Matrices

To understand the therapeutic potential of this compound, robust and sensitive analytical methods are required to quantify it and its metabolites in complex biological samples such as plasma, urine, and tissues. nih.govjfda-online.com While methods for analyzing furanocoumarins in general exist, specific and validated assays for this compound are needed.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in biological fluids and has been successfully used for other furanocoumarins. nih.govmdpi.comresearchgate.net Developing a validated LC-MS/MS method for this compound would enable accurate pharmacokinetic studies, providing crucial information on its absorption, distribution, metabolism, and excretion (ADME). Other techniques like gas chromatography-mass spectrometry (GC-MS) could also be adapted for its detection. researchgate.netnih.gov The development of such methods is essential for correlating its concentration in the body with its pharmacological effects.

Exploration of Synergistic Effects with Other Natural Products

Investigating the synergistic effects of this compound with other natural compounds could reveal new therapeutic strategies with enhanced efficacy. Natural products often exhibit synergistic interactions, where the combined effect is greater than the sum of their individual effects. nih.gov

For example, combinations of other natural polyphenols like resveratrol (B1683913) and quercetin (B1663063) have been shown to have beneficial effects on metabolic disorders and inflammation. nih.govnih.gov Studies exploring the combination of this compound with such compounds could lead to novel treatments for a variety of conditions. Research into the combination of morusin, another compound from mulberry, with docetaxel (B913) has shown promise in prostate cancer models, suggesting that similar synergistic interactions might exist for this compound. researchgate.net Investigating these potential synergies could unlock new therapeutic avenues and potentially reduce the required doses of individual compounds, thereby minimizing potential side effects.

Q & A

Q. What established methods are used for synthesizing Mulberrofuran B, and how do their yields compare?

this compound is typically synthesized via oxidative coupling of prenylated phenols or through biomimetic pathways. Key protocols include:

  • Photochemical synthesis : Yields range from 15–25% under UV light, with purity dependent on solvent selection (e.g., methanol vs. acetonitrile) .
  • Enzymatic catalysis : Fungal peroxidases (e.g., Aspergillus spp.) achieve ~30% yield but require strict pH control (pH 5–6) .
  • Characterization : NMR (¹H/¹³C) and HPLC-MS are essential for confirming structural identity. For novel derivatives, elemental analysis and X-ray crystallography are recommended .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic techniques?

  • Purity validation : Use HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm. Compare retention times against authenticated standards .
  • Structural confirmation :
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and prenyl methyl groups (δ 1.6–1.8 ppm).
  • HRMS : Exact mass should match theoretical [M+H]+ (e.g., m/z 325.1432 for C₁₉H₂₀O₄) .
    • Reproducibility : Document solvent systems, temperature, and instrumentation parameters to ensure replicability across labs .

Advanced Research Questions

Q. How should researchers address conflicting data on this compound’s biological activity across in vitro models?

Contradictory results (e.g., IC₅₀ variability in cancer cell lines) often stem from:

  • Experimental variables : Cell passage number, serum concentration, or solvent carriers (DMSO vs. ethanol) .
  • Mitigation strategies :
  • Standardize assay conditions using guidelines like MIAME (Minimum Information About a Microarray Experiment).
  • Conduct dose-response curves across multiple cell lines and validate findings with orthogonal assays (e.g., apoptosis vs. proliferation markers) .
    • Statistical rigor : Apply ANOVA with post-hoc tests to identify outliers and confirm significance thresholds (e.g., p < 0.01) .

Q. What strategies optimize this compound’s bioavailability in preclinical studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., glycosylation) to enhance solubility without compromising activity .
  • Formulation testing : Use nanoemulsions or liposomal carriers to improve pharmacokinetic profiles. Monitor plasma half-life via LC-MS/MS in rodent models .
  • In silico modeling : Predict ADMET properties using tools like SwissADME to prioritize derivatives with favorable LogP (1–3) and low CYP450 inhibition .

Q. How can researchers elucidate this compound’s mechanism of action when traditional target-identification methods fail?

  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify dysregulated pathways (e.g., MAPK/ERK) .
  • Chemical proteomics : Use photoaffinity labeling with a biotinylated this compound analog to pull down interacting proteins, followed by streptavidin-HRP western blotting .
  • CRISPR screening : Perform genome-wide knockout screens to pinpoint synthetic-lethal genes linked to compound efficacy .

Methodological Best Practices

  • Data presentation : Tables should include SD/SE values, sample sizes (n ≥ 3), and statistical significance indicators (e.g., asterisks). Avoid overcrowding figures; use supplementary files for raw data .
  • Ethical compliance : For studies involving human-derived samples, obtain IRB approval and document informed consent protocols, including data anonymization methods .
  • Contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.